molecular formula C15H23ClN2O B13849540 (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride

(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride

Cat. No.: B13849540
M. Wt: 282.81 g/mol
InChI Key: SMFZDMNGNJNBPP-KZCZEQIWSA-N
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Description

(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride is a chemical compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine, propylamine, and dimethyl ketone.

    Formation of Imidazolidinone Ring: The starting materials undergo a series of condensation reactions to form the imidazolidinone ring. This step may involve the use of catalysts and specific reaction conditions, such as temperature and pH control.

    Hydrochloride Salt Formation: The final step involves the conversion of the imidazolidinone compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and solubility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one: The non-hydrochloride form of the compound.

    (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrobromide: A similar compound with a different halide salt.

    (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;acetate: A similar compound with an acetate salt.

Uniqueness

The hydrochloride form of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one is unique due to its enhanced solubility and stability. These properties make it more suitable for certain applications, particularly in aqueous environments and industrial processes.

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2;/h6-9,12-13H,5,10H2,1-4H3;1H/t12-,13+;/m1./s1

InChI Key

SMFZDMNGNJNBPP-KZCZEQIWSA-N

Isomeric SMILES

CCCN1[C@@H](C(=O)N([C@H]1C)C2=CC=CC=C2C)C.Cl

Canonical SMILES

CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C.Cl

Origin of Product

United States

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